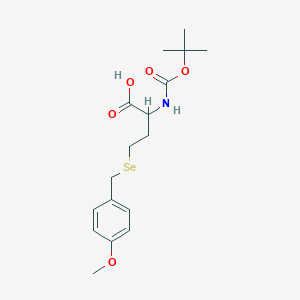

Boc-HomoSec(Mob)-OH

Description

Contextualization within Protected Amino Acid Derivatives

Boc-HomoSec(Mob)-OH is a specialized chemical compound used as a building block in the synthesis of peptides and proteins. It belongs to the class of protected amino acid derivatives, which are essential for controlling the sequence and structure of artificially created peptides. In peptide synthesis, protecting groups are temporarily attached to the reactive functional groups of an amino acid to prevent unintended side reactions.

In the case of this compound, two primary protecting groups are utilized:

Boc (tert-butyloxycarbonyl): This group protects the α-amino group at the N-terminus of the homoselenocysteine. The Boc group is known for its stability under a range of conditions but can be readily removed with mild acids, such as trifluoroacetic acid (TFA). smolecule.com This selective removal is a cornerstone of the Boc strategy in solid-phase peptide synthesis (SPPS). thieme-connect.com

Mob (p-methoxybenzyl): This group protects the highly reactive selenol (-SeH) group in the side chain of homoselenocysteine. The Mob group provides robust protection against oxidation and other side reactions during peptide assembly. scispace.com It is stable under the acidic conditions used to remove the Boc group, ensuring the integrity of the selenium side chain throughout the synthesis. The Mob group is typically cleaved under stronger acidic conditions or by reductive methods. smolecule.comfrontiersin.org

The use of these orthogonal protecting groups—meaning they can be removed under different chemical conditions—allows for precise control over the peptide synthesis process. This makes this compound a valuable reagent for incorporating homoselenocysteine into a peptide chain at a specific location.

Significance of Selenocysteine (B57510) and Homoselenocysteine Analogs in Chemical Biology

Selenocysteine (Sec) is often referred to as the 21st proteinogenic amino acid and is naturally found in the active sites of several redox-active enzymes in all domains of life. nih.govnih.govresearchgate.netjst.go.jp Its selenium-containing side chain imparts unique chemical properties that are not observed in its sulfur-containing counterpart, cysteine (Cys). nih.gov These properties include a lower pKa and higher nucleophilicity, which make selenoproteins highly efficient catalysts in various biological redox processes. nih.govresearchgate.net

Homoselenocysteine (hSec), the analog of homocysteine, contains an additional methylene (B1212753) group in its side chain compared to selenocysteine. This seemingly small structural change can have significant implications for the conformation and biological activity of peptides. The study of peptides containing selenocysteine and its homologs like homoselenocysteine is a vibrant area of chemical biology for several reasons:

Probing Enzyme Mechanisms: Replacing cysteine with selenocysteine in an enzyme can serve as a powerful tool to investigate its catalytic mechanism. The distinct spectroscopic properties of selenium can be leveraged for techniques like NMR spectroscopy.

Enhancing Redox Activity: Due to the lower pKa of the selenol group compared to the thiol group of cysteine, selenocysteine-containing peptides are more potent nucleophiles and are more readily oxidized and reduced under physiological conditions. This enhanced redox activity is of great interest for the design of novel antioxidants and redox-active peptides. numberanalytics.com

Improving Protein Folding: The introduction of diselenide bonds (formed by the oxidation of two selenocysteine residues) in place of disulfide bonds can influence and accelerate protein folding pathways. researchgate.net

Developing Novel Therapeutics: The unique reactivity of selenocysteine and its analogs is being explored for the development of new therapeutic agents, including anticancer and anti-inflammatory drugs. numberanalytics.com

The study of selenoproteins is challenging due to the complexity of their natural synthesis, which involves the recoding of a UGA stop codon. nih.govnih.govacs.org Therefore, the chemical synthesis of selenopeptides using building blocks like this compound provides a crucial alternative for accessing these important biomolecules for detailed study. nih.gov

Foundational Role of this compound in Modern Peptide Chemistry

This compound serves as a key starting material for the site-specific incorporation of homoselenocysteine into synthetic peptides. Its utility in modern peptide chemistry, particularly in solid-phase peptide synthesis (SPPS), is well-established. The Boc/Mob protection scheme offers a reliable method for the synthesis of complex peptides containing this non-canonical amino acid.

The synthesis of peptides using this compound typically follows a series of steps:

The protected amino acid is anchored to a solid support (resin).

The Boc group is removed from the α-amino group.

The next protected amino acid in the sequence is coupled to the newly deprotected amino group.

These deprotection and coupling steps are repeated until the desired peptide sequence is assembled.

Finally, the completed peptide is cleaved from the resin, and the side-chain protecting groups, including the Mob group on the homoselenocysteine residue, are removed.

The stability of the Mob group during the iterative Boc-deprotection steps is critical for the successful synthesis of homoselenocysteine-containing peptides. mdpi.com The development of such well-defined, protected amino acid derivatives has been instrumental in expanding the scope of peptide chemistry beyond the 20 canonical amino acids, enabling the exploration of novel peptide structures and functions. ethz.ch

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value |

| Chemical Formula | C₁₇H₂₅NO₅Se |

| Molecular Weight | 422.34 g/mol |

| Appearance | White to off-white powder |

| N-terminus Protecting Group | Boc (tert-butyloxycarbonyl) |

| Side Chain Protecting Group | Mob (4-methoxybenzyl) |

| Solubility | Soluble in organic solvents like DMSO and DMF |

Properties

IUPAC Name |

4-[(4-methoxyphenyl)methylselanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO5Se/c1-17(2,3)23-16(21)18-14(15(19)20)9-10-24-11-12-5-7-13(22-4)8-6-12/h5-8,14H,9-11H2,1-4H3,(H,18,21)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DACGJHKBWPCGRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC[Se]CC1=CC=C(C=C1)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO5Se | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Preparation Strategies for Boc Homosec Mob Oh

Established Chemical Synthesis Protocols

The conventional synthesis of Boc-HomoSec(Mob)-OH involves a multi-step process that begins with a suitable starting material, such as L-homoserine or a derivative thereof. The key steps involve the protection of the amino and selenol functionalities.

Amino Group (N-terminal) tert-Butyloxycarbonyl (Boc) Protection

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the α-amino group of amino acids due to its stability under a broad range of reaction conditions and its facile removal under acidic conditions. jk-sci.comnumberanalytics.com The introduction of the Boc group onto the nitrogen atom of the homoselenocysteine precursor is typically achieved through nucleophilic acyl substitution. jk-sci.com

The most common reagent for this transformation is di-tert-butyl dicarbonate (B1257347) (Boc anhydride, Boc₂O). jk-sci.comnumberanalytics.com The reaction is generally carried out in the presence of a base, such as triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA), in a suitable organic solvent like tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM). jk-sci.com The base serves to deprotonate the amino group, enhancing its nucleophilicity to attack one of the carbonyl carbons of the Boc anhydride. jk-sci.com

A typical procedure involves dissolving the amino acid precursor in a solvent, followed by the addition of the base and Boc anhydride. The reaction mixture is stirred at room temperature until completion, which can be monitored by techniques such as thin-layer chromatography (TLC). beilstein-journals.org

Selenol Side-Chain (HomoSec) 4-Methoxybenzyl (Mob) Protection

The selenol group (-SeH) of homoselenocysteine is highly susceptible to oxidation and other side reactions, necessitating its protection during peptide synthesis. ethz.ch The 4-methoxybenzyl (Mob) group is a common choice for protecting the selenol side chain. ethz.chmdpi.comnih.gov This protection is typically achieved by reacting the selenol with 4-methoxybenzyl chloride. ethz.ch

The synthesis of the protected homoselenocysteine can be approached in a couple of ways. One method involves the nucleophilic attack of a selenide (B1212193) source on a suitably activated homoserine derivative. For instance, a tosylated or mesylated homoserine derivative can be displaced by a selenide nucleophile generated in situ from a diselenide precursor and a reducing agent like sodium borohydride (B1222165) (NaBH₄). thieme-connect.com Another approach involves the direct reaction of a benzyl (B1604629) selenol with a tosylated serine derivative. ethz.ch For the specific case of this compound, the synthesis can start from a protected homoserine derivative which is then converted to the corresponding selenocysteine (B57510) derivative.

Optimized Reaction Conditions and Reagent Selection

The successful synthesis of this compound hinges on the careful selection of reagents and optimization of reaction conditions to maximize yield and purity.

Table 1: Key Reagents and Solvents in the Synthesis of this compound

| Reagent/Solvent | Role | Rationale for Selection |

| Di-tert-butyl dicarbonate (Boc₂O) | N-terminal protecting agent | Readily available, high-yielding reactions, Boc group is stable under many conditions. jk-sci.comnumberanalytics.com |

| N,N-Diisopropylethylamine (DIPEA) | Base | A non-nucleophilic base that effectively promotes the Boc protection without competing in side reactions. |

| 4-Methoxybenzyl chloride (Mob-Cl) | Selenol side-chain protecting agent | Provides a stable selenoether linkage that can be cleaved under specific reductive conditions. ethz.ch |

| Dichloromethane (DCM) | Solvent | A common aprotic solvent that dissolves a wide range of organic compounds and is relatively inert. jk-sci.com |

| Tetrahydrofuran (THF) | Solvent | Another suitable aprotic solvent for Boc protection reactions. jk-sci.com |

| Coupling Agents (e.g., HATU, PyBOP) | Carboxylate activation | Used in subsequent peptide synthesis steps to facilitate amide bond formation. |

The choice of base is critical. While sodium hydroxide (B78521) can be used, organic bases like DIPEA are often preferred in organic solvents to maintain a homogeneous reaction mixture. The reaction temperature for both protection steps is typically maintained at room temperature or slightly below to minimize potential side reactions. fishersci.co.uk

Advanced Synthetic Approaches and Process Optimization

Beyond the established protocols, ongoing research focuses on improving the efficiency and scalability of this compound synthesis.

Strategies for Enhanced Yield and Purity

The monitoring of reaction progress is crucial to prevent the formation of byproducts due to over-reaction or incomplete conversion. Techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for both monitoring the reaction and assessing the purity of the final product. For instance, the presence of the Boc group can be confirmed by a characteristic signal in the ¹H NMR spectrum.

Scalable Production Methods and Industrial Synthesis Considerations

The transition from laboratory-scale synthesis to industrial production requires careful consideration of factors such as cost-effectiveness, safety, and the use of scalable technologies. nih.gov While specific industrial-scale synthesis details for this compound are not widely published, general principles for the scalable synthesis of protected amino acids can be applied. nih.govsmolecule.com

For large-scale production, batch processing in large reactors is common. The use of automated systems can help in controlling reaction parameters more precisely, leading to better reproducibility and higher yields. The choice of reagents and solvents may also be influenced by cost and environmental considerations on an industrial scale. For instance, exploring greener solvents and more atom-economical reactions is an area of active research. researchgate.net

The purification methods also need to be scalable. While chromatography is effective, it can be expensive and time-consuming on a large scale. Crystallization, if feasible, is often a more economical and efficient method for large-scale purification. The development of robust and validated analytical methods is also essential for quality control in an industrial setting.

Analytical Characterization and Purity Assessment

The comprehensive analysis of this compound relies on a combination of chromatographic and spectroscopic techniques to confirm its identity, purity, and stability.

Chromatographic Techniques for Purity Verification (e.g., HPLC, TLC)

Chromatographic methods are indispensable for assessing the purity of this compound and separating it from potential impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for the purity verification of this compound. A typical method involves a reverse-phase C18 column with a gradient of acetonitrile (B52724) and water as the mobile phase. UV detection is commonly set at 254 nm. Variations in retention time can be indicative of impurities. For Boc-protected amino acids, including their derivatives, chiral HPLC methods have been developed to ensure enantiomeric purity, which is critical for their use in peptide synthesis. sigmaaldrich.comresearchgate.nettandfonline.com The use of volatile buffers like ammonium (B1175870) trifluoroacetate (B77799) is compatible with mass spectrometry, allowing for LC/MS analysis. sigmaaldrich.com

Thin-Layer Chromatography (TLC): TLC offers a rapid and cost-effective method for monitoring the progress of synthesis reactions and for preliminary purity assessment. figshare.comgoogle.com While less precise than HPLC, TLC can effectively separate the desired product from starting materials and byproducts. figshare.compublish.csiro.au For selenoamino acids, specific solvent systems may be required to achieve good separation. publish.csiro.au Some reports indicate challenges in obtaining unequivocal evidence for selenoamino acids by TLC alone, suggesting it should be used in conjunction with other analytical methods. publish.csiro.au

| Technique | Stationary Phase | Mobile Phase/Solvent System | Detection | Primary Application | Reference |

|---|---|---|---|---|---|

| HPLC | Reverse-phase C18 | Acetonitrile/water gradient | UV (254 nm) | Purity verification, impurity profiling | |

| Chiral HPLC | Macrocyclic glycopeptide-based CSPs (e.g., Teicoplanin, Ristocetin A) | Polar organic or reversed-phase with volatile buffers | UV, MS | Enantiomeric purity assessment | sigmaaldrich.comtandfonline.com |

| TLC | Silica gel | Various, potentially alkaline solvent systems for selenoamino acids | UV, staining reagents | Reaction monitoring, preliminary purity check | figshare.comgoogle.compublish.csiro.au |

Spectroscopic Methods for Structural Elucidation (e.g., NMR, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the structural confirmation of this compound.

¹H NMR: This technique is used to verify the presence of protons in specific chemical environments. For instance, the protons of the Boc group typically appear around δ 1.4 ppm. The aromatic protons of the Mob group are expected in the range of δ 6.8–7.2 ppm.

¹³C NMR: Provides information on the carbon skeleton of the molecule.

⁷⁷Se NMR: As selenium has an NMR-active isotope (⁷⁷Se, a spin I=1/2 nucleus), ⁷⁷Se NMR spectroscopy can be a highly specific tool for characterizing selenocysteine derivatives. rsc.orgresearchgate.netnih.gov The chemical shift of ⁷⁷Se is very sensitive to its electronic environment, making it an excellent probe for studying the selenium atom's bonding and conformation. nih.gov

Mass Spectrometry (MS): Mass spectrometry is crucial for confirming the molecular weight of this compound. High-resolution electrospray ionization mass spectrometry (ESI-MS) can provide an accurate mass confirmation with a precision of ±0.001 Da. This technique is also invaluable for identifying impurities and degradation products. Tandem mass spectrometry (MS/MS) can be used to further elucidate the structure of the compound and its fragments. nih.gov

| Technique | Key Observables | Purpose | Reference |

|---|---|---|---|

| ¹H NMR | Chemical shifts (δ) for Boc group (~1.4 ppm) and Mob group aromatic protons (6.8–7.2 ppm). | Structural confirmation of protecting groups. | |

| ¹³C NMR | Signals corresponding to all carbon atoms in the molecule. | Confirmation of the carbon framework. | rsc.orgimrpress.com |

| ⁷⁷Se NMR | Chemical shift of the selenium nucleus. | Directly probes the selenium environment and confirms its presence. | rsc.orgresearchgate.netnih.gov |

| High-Resolution ESI-MS | Accurate molecular ion peak (m/z). | Precise molecular weight determination and formula confirmation. | |

| Tandem MS (MS/MS) | Fragmentation patterns. | Structural elucidation and impurity identification. | nih.gov |

Identification and Mitigation of Common Synthetic Impurities

The synthesis of protected amino acids like this compound can lead to several predictable impurities.

Common impurities in peptide synthesis, which can also be relevant here, include:

Deletion or truncated peptides/amino acids: Resulting from incomplete coupling reactions. bzchemicals.commdpi.com

Incompletely deprotected compounds: Where one of the protecting groups remains when it should have been removed. bzchemicals.com

By-products from protecting groups: The cleavage of protecting groups can generate reactive species that lead to side products. bzchemicals.com For instance, the tert-butyl cation from Boc deprotection can cause unwanted alkylation. wikipedia.org

Oxidation products: The selenium atom in this compound is susceptible to oxidation, which could lead to the formation of selenoxides or selenones. umass.edu The Mob group on the selenium enhances stability against oxidation compared to unprotected selenols.

Side reactions during Mob group introduction: These can be a source of impurities.

Racemization: The introduction of the selenium moiety can sometimes lead to racemization at the α-carbon. jst.go.jp

Mitigation strategies include:

Careful control of reaction conditions: Such as temperature, reaction time, and stoichiometry of reagents.

Use of scavengers: During Boc deprotection, scavengers like anisole (B1667542) or thioanisole (B89551) can trap the tert-butyl cation and prevent side reactions. wikipedia.org

Thorough purification: Primarily through preparative HPLC, to isolate the desired product from impurities. google.com

Proper storage: To prevent degradation, such as oxidation.

| Impurity Type | Potential Cause | Mitigation/Detection | Reference |

|---|---|---|---|

| Incomplete coupling/deprotection products | Inefficient reaction conditions | Optimize reaction; HPLC purification | bzchemicals.commdpi.com |

| Oxidation products (selenoxide/selenone) | Exposure to oxidants | Use of antioxidants; inert atmosphere; HPLC and MS to detect | umass.edu |

| By-products from protecting groups | Cleavage of Boc or Mob groups | Use of scavengers during deprotection | bzchemicals.comwikipedia.org |

| Racemized product | Harsh reaction conditions during synthesis | Chiral HPLC for detection; optimization of synthetic steps | jst.go.jp |

Mechanistic Insights into the Reactivity of Boc Homosec Mob Oh

Protective Group Stability and Selective Deprotection Chemistry

The strategic use of protecting groups is fundamental in peptide synthesis to prevent unwanted side reactions. biosynth.com In Boc-HomoSec(Mob)-OH, the N-terminal amino group is protected by a tert-butyloxycarbonyl (Boc) group, while the selenol side chain is protected by a p-methoxybenzyl (Mob) group. The differential stability of these groups to various chemical conditions allows for their selective removal, a concept known as orthogonal protection. iris-biotech.dejocpr.com

Acidic Cleavage of the N-terminal Boc Group (e.g., trifluoroacetic acid)

The Boc group is a widely used protecting group for amines due to its stability under many synthetic conditions and its facile removal under acidic conditions. organic-chemistry.org The cleavage of the Boc group from the N-terminus of this compound is typically achieved using a strong acid, most commonly trifluoroacetic acid (TFA). masterorganicchemistry.com

The mechanism of this deprotection involves the protonation of the carbonyl oxygen of the Boc group by TFA. This is followed by the collapse of the resulting intermediate to form a stable tert-butyl cation, carbon dioxide, and the free amine of the homoselenocysteine derivative. youtube.com The reaction is generally clean and efficient, proceeding readily at room temperature. sigmaaldrich.com It is important to note that while the Boc group is readily cleaved by strong acids like TFA, the Mob group on the selenol side chain is generally stable under these conditions, allowing for selective deprotection of the N-terminus. nih.gov

Table 1: Conditions for Acidic Cleavage of the Boc Group

| Reagent | Conditions | Outcome |

|---|

Reductive Removal of the Selenol-Protecting Mob Group

The p-methoxybenzyl (Mob) group is employed to protect the highly reactive selenol side chain of homoselenocysteine. researchgate.net Unlike the acid-labile Boc group, the Mob group is typically removed under reductive or strongly acidic conditions that are harsher than those used for Boc removal. researchgate.net

Several methods have been developed for the deprotection of the Mob group from selenocysteine (B57510) residues. Historically, harsh reagents like sodium in liquid ammonia (B1221849) were used. researchgate.net More contemporary and milder methods include treatment with a combination of TFA, triisopropylsilane (B1312306) (TIS), and thioanisole (B89551), which can reductively cleave the Mob group. researchgate.net Another approach involves the use of 2,2'-dithiobis(5-nitropyridine) (B1204645) (DTNP) in TFA, which facilitates the removal of the Mob group through an electrophilic mechanism. nih.govnih.gov The Mob group can also be removed using palladium chloride (PdCl2) in an aqueous solution, a method noted for its mildness compared to traditional procedures. rsc.org

Table 2: Reagents for the Removal of the Mob Protecting Group

| Reagent/Method | Mechanism | Key Features |

|---|---|---|

| TFA/TIS/Thioanisole | Reductive Cleavage | Gentle and effective, often yielding the diselenide. researchgate.net |

| 2,2'-dithiobis(5-nitropyridine) (DTNP) in TFA | Electrophilic Attack | Mild conditions, but may not be compatible with tryptophan residues. nih.gov |

Principles of Orthogonal Protecting Group Strategies in Peptide Synthesis

The combination of the Boc and Mob protecting groups in this compound is a prime example of an orthogonal protection strategy. iris-biotech.dejocpr.com Orthogonality in this context means that each protecting group can be removed selectively in the presence of the other by using different, non-interfering chemical conditions. iris-biotech.de

Specifically, the Boc group is labile to acid (TFA), while the Mob group is stable to these conditions but can be removed reductively or with stronger acids. iris-biotech.deresearchgate.net This orthogonality is crucial in stepwise peptide synthesis. biosynth.com For instance, the Boc group can be removed to allow for the coupling of the next amino acid to the growing peptide chain, while the Mob group remains intact to protect the reactive selenol side chain. masterorganicchemistry.com At the end of the synthesis, a different set of reagents can be used to remove the Mob group, often concurrently with the cleavage of the peptide from the solid support. nih.gov This strategic use of orthogonal protecting groups allows for the precise and efficient synthesis of complex peptides containing reactive residues like selenocysteine. jocpr.com

Chemical Transformations of the HomoSec(Mob) Moiety

Beyond the chemistry of its protecting groups, the homoselenocysteine moiety itself can undergo specific chemical transformations, particularly at the selenium-containing side chain.

Oxidation Reactions of the Selenol Side Chain (e.g., with hydrogen peroxide, m-chloroperbenzoic acid)

The selenium atom in the protected homoselenocysteine side chain is susceptible to oxidation. Common oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (mCPBA) can oxidize the selenoether to a selenoxide. nih.gov Further oxidation can lead to the corresponding selenone.

The selenol (SeH) group of unprotected selenocysteine is highly nucleophilic and readily oxidizes to form a diselenide bridge (-Se-Se-). researchgate.netjst.go.jp While the Mob group offers some protection against this, strong oxidants can still react with the protected selenoether. It is noteworthy that the oxidized forms of selenocysteine, such as seleninic acid (Sec-SeO₂⁻), are often more readily reduced back to the selenol form compared to their sulfur analogs, a key difference in their redox biology. nih.gov

Table 3: Oxidation Products of the Selenol Side Chain

| Oxidizing Agent | Initial Product | Further Oxidation Product |

|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Selenoxide | Selenone |

Nucleophilic Substitution Reactions at the Protected Side Chain (e.g., with sodium hydride, lithium diisopropylamide)

While the primary role of the Mob group is protection, the protected side chain can still participate in certain reactions. Nucleophilic substitution reactions can occur at the protected side chain, allowing for further functionalization. Strong bases such as sodium hydride (NaH) or lithium diisopropylamide (LDA) can be used to generate a nucleophile that can then react with suitable electrophiles. However, such reactions must be carefully controlled to avoid side reactions, including elimination. The generation of a selenol nucleophile is a key step in many synthetic routes involving selenocysteine derivatives. thieme-connect.de

Applications of Boc Homosec Mob Oh in the Construction of Complex Molecules

Utilization in Peptide and Protein Synthesis

The primary application of Boc-HomoSec(Mob)-OH is in the synthesis of selenopeptides and proteins. The incorporation of selenocysteine (B57510) and its homologs can bestow unique biochemical and biophysical properties upon the resulting peptide, including enhanced catalytic activity, altered folding characteristics, and utility as spectroscopic probes.

Incorporation into Solid-Phase Peptide Synthesis (SPPS)

This compound is well-suited for the Boc/Bzl protection strategy in Solid-Phase Peptide Synthesis (SPPS). peptide.comgoogle.com SPPS, a technique pioneered by Bruce Merrifield, involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. peptide.com This approach simplifies the purification process, as excess reagents and byproducts are removed by simple filtration and washing. iris-biotech.deiris-biotech.de

The general cycle for incorporating this compound in Boc-SPPS involves the following steps:

Deprotection: The N-terminal Boc group of the resin-bound peptide is removed by treatment with a moderately strong acid, typically trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). chempep.comamericanpeptidesociety.org

Neutralization: The resulting trifluoroacetate (B77799) salt is neutralized with a base, such as diisopropylethylamine (DIPEA), to liberate the free N-terminal amine.

Coupling: The incoming this compound is activated and coupled to the N-terminal amine of the peptide-resin. nih.gov

Washing: The resin is thoroughly washed to remove excess reagents and byproducts, preparing it for the next cycle. iris-biotech.de

This cycle is repeated until the desired peptide sequence is assembled. The Mob group on the homoselenocysteine side chain remains intact during the repetitive TFA deprotection steps but is cleaved during the final step when the completed peptide is released from the resin, typically using a very strong acid like hydrogen fluoride (B91410) (HF). nih.gov

Application in Solution-Phase Peptide Synthesis

While SPPS is dominant, this compound can also be utilized in classical solution-phase peptide synthesis. This method involves synthesizing the peptide entirely in a solvent system, with purification of the intermediate peptide fragment after each coupling or deprotection step. The process follows the same fundamental steps of deprotection, coupling, and purification, but without the use of a solid support. youtube.com

Solution-phase synthesis can be advantageous for the large-scale production of shorter peptides or for fragments that may be difficult to assemble on a solid support due to aggregation. The principles of protecting group strategy remain the same: the Boc group is used for temporary N-terminal protection and is selectively removed without affecting the Mob-protected side chain.

Strategies for Optimizing Coupling Efficiency (e.g., HATU/DIPEA)

The efficiency of the amide bond formation is critical for the success of peptide synthesis, especially for long or sterically hindered sequences. Modern coupling reagents have been developed to achieve high yields and minimize side reactions like racemization. A widely used and highly effective combination for coupling this compound is HATU (2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a tertiary base like DIPEA. nih.govresearchgate.net

HATU is an aminium/uronium-based coupling reagent that rapidly converts the carboxylic acid of this compound into a highly reactive OAt-active ester. This intermediate reacts efficiently with the free amine of the resin-bound peptide to form the desired peptide bond. bachem.com The use of HATU is known to accelerate coupling reactions and suppress racemization, making it a preferred choice for difficult couplings. bachem.com

| Coupling Reagent | Class | Activator/Base | Key Advantages |

| HATU | Aminium/Uronium Salt | DIPEA | High efficiency, fast reaction rates, low racemization. nih.govbachem.com |

| HBTU | Aminium/Uronium Salt | DIPEA/HOBt | Very popular, efficient, but can cause guanidinylation of the N-terminus. bachem.com |

| PyBOP | Phosphonium Salt | DIPEA | Good solubility, no guanidinylation side reaction. bachem.com |

| DCC | Carbodiimide | HOBt | Classical and low-cost, but produces an insoluble urea (B33335) byproduct. chempep.com |

Role as a Versatile Building Block in Medicinal and Synthetic Chemistry

Beyond standard peptide synthesis, this compound is a valuable precursor for creating more specialized molecules with applications in medicine and materials science.

Contribution to Combinatorial Chemistry and Library Synthesis

The compatibility of this compound with automated SPPS protocols makes it an ideal building block for combinatorial chemistry. peptide.com By incorporating this amino acid at specific positions within a peptide sequence, large libraries of selenopeptides can be generated using techniques like split-mix synthesis. peptide.com These libraries can then be screened for various biological activities, such as binding to a specific receptor or inhibiting an enzyme, facilitating the discovery of new therapeutic leads.

Precursor for Peptide-Based Inhibitors and Probes

The unique properties of the selenium atom make homoselenocysteine an attractive component for designing specialized peptide-based tools. Peptides containing this residue can serve as:

Enzyme Inhibitors: The selenol side chain is more nucleophilic and has a lower pKa than the thiol of homocysteine, which can be exploited to design potent inhibitors that target the active sites of certain enzymes. Boc-protected peptide fragments have been identified as antagonists for cellular receptors, highlighting the role of such building blocks in creating inhibitors. nih.gov

Probes for Chemical Ligation: Selenocysteine and its homologs can participate in native chemical ligation (NCL), a powerful technique for constructing large proteins by joining unprotected peptide fragments. iris-biotech.de The higher nucleophilicity of selenium compared to sulfur can facilitate the ligation process. iris-biotech.de This allows for the synthesis of complex proteins and probes that would be inaccessible by direct stepwise synthesis.

Derivatization Strategies for Bioconjugation and Functionalization

The presence of the selenium atom in homoselenocysteine offers a unique chemical handle for the site-specific modification of peptides and proteins. Following the incorporation of this compound into a peptide sequence and the subsequent removal of the protecting groups, the exposed selenol moiety, as well as the newly freed N- and C-termini, can be selectively functionalized.

Chemical Modification of the Selenol Moiety

The selenol group of homoselenocysteine is a potent nucleophile, making it an ideal target for various bioconjugation reactions. Its distinct reactivity, when compared to the thiol group of its sulfur-containing analog, homocysteine, allows for highly selective chemical modifications.

One prominent strategy involves the alkylation of the selenol. This can be achieved using various alkyl halides, allowing for the introduction of a wide array of functional groups, including fluorescent probes, biotin (B1667282) tags for affinity purification, or polyethylene (B3416737) glycol (PEG) chains to enhance solubility and pharmacokinetic properties.

Another powerful approach is arylation , which can be mediated by transition metals like copper. For instance, copper-mediated coupling reactions between the selenol and electron-rich arenes can forge stable selenium-carbon bonds under biocompatible conditions. This method is particularly useful for conjugating complex small molecules, including natural products and drugs, to peptides. The reaction conditions can often be tuned to favor the modification of selenocysteine or homoselenocysteine over cysteine, providing an additional layer of selectivity.

Furthermore, the selenol can participate in radical-mediated modifications . For example, in-situ generation of aryl or alkyl radicals from hydrazine (B178648) precursors in the presence of copper ions can lead to the efficient formation of Se-aryl or Se-alkyl bonds. This reaction proceeds rapidly in aqueous buffers at near-neutral pH, making it suitable for modifying biologically relevant molecules.

The table below summarizes some of the key chemical modification strategies for the selenol moiety of homoselenocysteine.

| Modification Strategy | Reagent Class | Resulting Linkage | Key Features |

| Alkylation | Alkyl Halides | Se-Alkyl | Versatile for introducing various functional groups. |

| Arylation | Electron-rich Arenes (with Cu catalyst) | Se-Aryl | Enables conjugation of complex small molecules. |

| Radical-mediated Modification | Hydrazines (with Cu catalyst) | Se-Aryl / Se-Alkyl | Fast reaction rates in aqueous media. |

C-terminal and N-terminal Functionalization Post-Deprotection

N-terminal Functionalization:

The N-terminal α-amino group can be selectively modified using a variety of reagents. Common modifications include:

Acetylation: The addition of an acetyl group neutralizes the positive charge of the N-terminus, which can increase the peptide's stability against enzymatic degradation by aminopeptidases.

Pegylation: The attachment of polyethylene glycol (PEG) chains can enhance the solubility and circulation half-life of therapeutic peptides.

Labeling: Fluorophores, such as fluorescein, or biotin can be attached to the N-terminus for use in imaging or affinity-based assays. This is often achieved through the formation of a stable amide bond.

Reductive Alkylation: This method allows for the introduction of various alkyl groups and can be performed under mild conditions, often preserving the positive charge of the N-terminus, which can be important for biological activity.

C-terminal Functionalization:

The C-terminal carboxylic acid can also be modified to alter the peptide's characteristics. Common C-terminal modifications include:

Amidation: Conversion of the C-terminal carboxylic acid to an amide is a frequent modification that neutralizes the negative charge. This can enhance the peptide's stability against carboxypeptidases and often mimics the structure of native peptides.

Esterification: The formation of an ester at the C-terminus can be used to create prodrugs or to modulate the peptide's solubility and cell permeability.

Conjugation to other molecules: The C-terminus can be coupled to other molecules, such as carrier proteins or small-molecule drugs, to create more complex bioconjugates.

The table below provides an overview of common terminal functionalization strategies for peptides containing homoselenocysteine.

| Terminus | Modification | Reagent/Method | Purpose |

| N-terminus | Acetylation | Acetic Anhydride | Increase stability, neutralize charge |

| N-terminus | Pegylation | Activated PEG | Improve solubility and pharmacokinetics |

| N-terminus | Labeling | NHS-esters of labels | Introduction of probes for detection |

| N-terminus | Reductive Alkylation | Aldehydes/Ketones + Reducing Agent | Introduction of alkyl groups |

| C-terminus | Amidation | Amine Source + Coupling Agent | Increase stability, neutralize charge |

| C-terminus | Esterification | Alcohol + Acid Catalyst | Prodrugs, modulate solubility |

Comparative Studies and Analogous Protected Amino Acid Derivatives

Comparison with Other Protected Selenocysteine (B57510) and Homoselenocysteine Variants (e.g., Fmoc-Sec(Mob)-OH, Boc-Sec(Mob)-OH, Boc-Cys(4-MeOBzl)-OH)

The utility of Boc-HomoSec(Mob)-OH is best understood through comparison with its structural and functional analogs. These include derivatives with different N-terminal protecting groups (Fmoc), a shorter side chain (selenocysteine), or a different chalcogen (cysteine).

This compound vs. Boc-Sec(Mob)-OH : The primary distinction between these two compounds is the presence of an additional methylene (B1212753) group in the side chain of the homoselenocysteine residue. This extension in this compound can influence the conformational flexibility of the resulting peptide backbone. Both share the same N-terminal tert-butyloxycarbonyl (Boc) group and the 4-methoxybenzyl (Mob) side-chain protection, meaning they are designed for use in Boc-based solid-phase peptide synthesis (SPPS). nih.govsmolecule.com

This compound vs. Fmoc-Sec(Mob)-OH : The key difference here lies in the N-terminal protecting group: the acid-labile Boc group versus the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group. This dictates the entire synthetic strategy, with this compound being suited for Boc-SPPS, which uses acidic conditions for N-terminal deprotection, while Fmoc-Sec(Mob)-OH is used in the more common Fmoc-SPPS, which employs basic conditions. americanpeptidesociety.orgthermofisher.com The side-chain protection (Mob) is compatible with both, but its removal requires strong acid, a standard final step in Boc chemistry. peptide.com

This compound vs. Boc-Cys(4-MeOBzl)-OH : This comparison highlights the substitution of selenium for sulfur. Boc-Cys(4-MeOBzl)-OH is a commonly used protected cysteine derivative for Boc-SPPS. peptide.comsigmaaldrich.com The selenium atom in this compound imparts unique properties; selenocysteine residues have a lower pKa (~5.2) compared to cysteine (~8.5), making them more nucleophilic and more reactive under physiological pH. This difference in reactivity is a key driver for incorporating selenium into peptides to study redox processes or to create unique structural motifs.

| Compound | N-Terminal Protection | Amino Acid Core | Side-Chain Protection | Key Structural Feature |

|---|---|---|---|---|

| This compound | Boc (acid-labile) | Homoselenocysteine | Mob (acid-labile) | Extended side chain with selenium |

| Fmoc-Sec(Mob)-OH | Fmoc (base-labile) | Selenocysteine | Mob (acid-labile) | Designed for Fmoc-SPPS. bldpharm.comiris-biotech.de |

| Boc-Sec(Mob)-OH | Boc (acid-labile) | Selenocysteine | Mob (acid-labile) | Direct selenocysteine analog for Boc-SPPS. nih.govnih.gov |

| Boc-Cys(4-MeOBzl)-OH | Boc (acid-labile) | Cysteine | 4-MeOBzl (Mob) (acid-labile) | Sulfur analog for Boc-SPPS. peptide.comsigmaaldrich.com |

Evaluation of Differential Protecting Group Orthogonality and Compatibility (Boc vs. Fmoc)

The choice between Boc and Fmoc for N-terminal protection is a fundamental decision in peptide synthesis, defining the chemical environment for the entire process. thermofisher.combiosynth.com

Orthogonality : An ideal protecting group strategy is "orthogonal," meaning each class of protecting group can be removed under specific conditions without affecting the others. biosynth.com The Fmoc/tBu strategy is considered truly orthogonal because the N-terminal Fmoc group is removed by a base (e.g., piperidine), while the tert-butyl (tBu) type side-chain groups and the resin linker are cleaved by an acid (e.g., trifluoroacetic acid, TFA). biosynth.comresearchgate.net

Boc Strategy and Differential Lability : The Boc/Bzl strategy, for which this compound is designed, is not strictly orthogonal but relies on differential acid lability. biosynth.com The N-terminal Boc group is removed with a moderate acid like TFA (e.g., 50% TFA in DCM). researchgate.net In contrast, the side-chain protecting groups, such as the 4-methoxybenzyl (Mob) on the selenol, are more robust and require a very strong acid, typically hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA), for cleavage, which occurs during the final release of the peptide from the resin. peptide.compeptide.com The Mob group is stable to the repetitive TFA treatments used for Boc removal.

Compatibility : The Boc group is stable to most nucleophiles and bases, allowing for compatibility with a wide range of reaction conditions, should modifications be needed. organic-chemistry.org Conversely, the Fmoc group is stable to acid, which allows for the use of acid-labile side-chain protecting groups that can be removed simultaneously with cleavage from the resin. biosynth.com The choice of this compound inherently commits the synthesis to an acid-based deprotection scheme.

| Protecting Group | Class | Typical Cleavage Reagent | Lability |

|---|---|---|---|

| Boc (tert-butyloxycarbonyl) | N-terminal | Trifluoroacetic Acid (TFA) | Acid-labile. thermofisher.com |

| Fmoc (9-fluorenylmethyloxycarbonyl) | N-terminal | Piperidine in DMF | Base-labile. americanpeptidesociety.orgthermofisher.com |

| Mob (4-methoxybenzyl) | Side-chain (Se/S) | Hydrofluoric Acid (HF) / TFMSA | Strongly acid-labile. peptide.com |

Comparative Analysis of Synthetic Utility and Reactivity Profiles

The synthetic utility of this compound is linked to the advantages and challenges of the Boc-SPPS strategy.

Synthetic Utility : Boc-SPPS is particularly advantageous for the synthesis of hydrophobic peptides that are prone to aggregation during Fmoc-SPPS. peptide.com The repetitive acid treatment in Boc chemistry keeps the growing peptide chain protonated, which disrupts intermolecular hydrogen bonding and can improve solubility and coupling efficiency. peptide.com Therefore, incorporating this compound may be beneficial in sequences known to be difficult. The Mob protecting group on the selenium side chain enhances stability against oxidation compared to an unprotected selenol.

Reactivity Profile : The core reactivity of this compound involves the standard coupling reaction to form a peptide bond. The selenium atom, being more nucleophilic than sulfur, can be more susceptible to oxidation, potentially forming selenoxides or selenones. The Mob group provides robust protection against such side reactions during synthesis. During the final strong-acid cleavage, the Mob group is removed to yield the free selenol side chain.

Strategic Selection of this compound versus Other Protected Amino Acids for Specific Targets

The decision to use this compound is driven by specific research goals that leverage its unique combination of features.

A researcher would select this compound when:

A Boc-SPPS strategy is required : This may be due to the synthesis of a known difficult or hydrophobic sequence where aggregation is a concern, or to maintain consistency with an established synthesis protocol. peptide.comiris-biotech.de

A homoselenocysteine residue is desired : The goal may be to introduce a specific structural constraint or flexibility by extending the side chain by one carbon compared to selenocysteine. This can be critical when probing enzyme active sites or designing peptide mimetics with altered conformations.

The properties of selenium are essential : The project may aim to create peptides with enhanced antioxidant activity, to serve as probes for redox biology, or to use selenium's unique properties for crystallographic phasing. The lower pKa and higher nucleophilicity of the selenol compared to a thiol are key considerations.

A direct comparison with a homocysteine analog is planned : To precisely elucidate the role of selenium versus sulfur in a peptide's structure or function, a direct comparison between a homoselenocysteine-containing peptide and its homocysteine counterpart is necessary. Using this compound and its sulfur equivalent, Boc-Hcy(Mob)-OH, allows for this controlled comparison within a consistent Boc-SPPS framework. nih.gov

Future Research Directions and Methodological Innovations for Boc Homosec Mob Oh

Development of Novel and Efficient Synthetic Routes

The conventional synthesis of Boc-HomoSec(Mob)-OH involves the protection of the N-terminus of a homoserine derivative with a tert-butoxycarbonyl (Boc) group and the subsequent protection of the selenol side chain with a 4-methoxybenzyl (Mob) group. smolecule.com This process often utilizes solvents such as dichloromethane (B109758) and bases like diisopropylethylamine (DIPEA). While effective, these routes can be multi-step and require rigorous purification, typically involving High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) to ensure high purity.

Future research is focused on developing more atom-economical and efficient synthetic strategies. This includes exploring one-pot synthesis methods, utilizing novel protecting groups that may be cleaved under more specific and milder conditions, and developing enzymatic or chemo-enzymatic routes to improve stereoselectivity and reduce hazardous waste. Innovations in solid-phase synthesis techniques could also streamline the process, allowing for direct incorporation of the protected amino acid during peptide assembly with greater efficiency.

Table 1: Typical Reagents in this compound Synthesis

| Step | Reagent/Solvent | Purpose |

|---|---|---|

| Amino Group Protection | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O, Triethylamine (B128534) | Introduction of the Boc protecting group. smolecule.com |

| Side Chain Protection | 4-Methoxybenzyl chloride (Mob-Cl), Sodium hydride | Introduction of the Mob protecting group. smolecule.com |

| Coupling Reactions | Dicyclohexylcarbodiimide (DCC), N,N'-Diisopropylcarbodiimide (DIC) | Peptide bond formation. smolecule.com |

| Purification | HPLC (C18 column, acetonitrile (B52724)/water gradient) | Purity verification. |

| Structure Verification | NMR, ESI-MS | Confirmation of structure and molecular weight. |

Exploration of Unconventional Derivatization Reactions

The reactivity of the selenium atom in this compound offers opportunities for unique derivatization reactions beyond its role in peptide synthesis. The selenol side chain, once deprotected, is a key functional handle.

Known reactions include:

Oxidation: The selenium moiety can be oxidized to form selenoxides or selenones, which can alter the peptide's structure and redox potential.

Reduction: The Mob group is typically removed under specific reductive conditions, such as hydrogenation, to yield the free selenol. smolecule.com

Substitution: Nucleophilic substitution reactions can be performed for further functionalization.

Future explorations could focus on selenium-mediated cyclization reactions to create constrained peptides with enhanced stability and biological activity. Another area of interest is the development of "clickable" derivatives of this compound, which would allow for its facile conjugation to other molecules, such as fluorescent dyes or drug payloads, using bioorthogonal chemistry. The unique reactivity of the selenoether could also be exploited in novel ligation chemistries for protein synthesis and modification.

Advanced Applications in Structural Biology and Chemical Biology

The incorporation of selenium into peptides and proteins via this compound opens up advanced applications in structural and chemical biology.

In Structural Biology , the selenium atom serves as a powerful tool for phasing X-ray crystallographic data. The heavy selenium atom produces a strong anomalous scattering signal, which can be used to solve the phase problem in determining the three-dimensional structures of proteins. Furthermore, selenocysteine (B57510) and its homologs can be used as spectroscopic probes in NMR studies to investigate protein folding and dynamics. nih.gov

In Chemical Biology , this compound is used to synthesize peptides with enhanced biological functions. chemimpex.comjnu.ac.in Selenium-containing peptides often exhibit potent antioxidant properties due to the lower pKa (~5.2) and higher nucleophilicity of the selenol group compared to the thiol group in cysteine (pKa ~8.5). This makes them highly effective at scavenging reactive oxygen species. Future applications include the design of redox-active peptide probes to monitor cellular redox states in real-time and the development of novel peptide-based therapeutics where the selenium atom is crucial for activity. chemimpex.com

Computational Chemistry Approaches to Predict Reactivity and Stability

Computational chemistry provides invaluable tools for understanding and predicting the behavior of complex molecules like this compound. jnu.ac.in Quantum mechanical methods, such as Density Functional Theory (DFT), can be employed to investigate the electronic structure, conformational preferences, and reaction mechanisms associated with this compound. researchgate.net

Specific areas of future computational research include:

Predicting Reactivity: Calculating the pKa of the selenol, predicting the most favorable sites for electrophilic or nucleophilic attack, and modeling the transition states of derivatization and deprotection reactions.

Conformational Analysis: Simulating the conformational landscape of peptides containing homoselenocysteine to understand how this residue influences the secondary and tertiary structure of the peptide backbone. researchgate.net

Modeling Redox Properties: Predicting the redox potentials of seleno-peptides to aid in the rational design of novel antioxidants or redox-sensitive probes.

Investigating Non-covalent Interactions: Studying interactions, such as n → π* interactions involving the selenium atom, which can play a crucial role in stabilizing specific peptide conformations. researchgate.net

By combining computational predictions with experimental validation, researchers can accelerate the development of new synthetic methodologies and the design of functional seleno-peptides for a wide range of applications.

Table of Mentioned Compounds

| Compound Name | Abbreviation/Synonym |

|---|---|

| N-α-tert-butoxycarbonyl-S-(4-methoxybenzyl)-L-homoselenocysteine | This compound |

| tert-Butoxycarbonyl | Boc |

| 4-Methoxybenzyl | Mob |

| Di-tert-butyl dicarbonate | (Boc)₂O |

| Diisopropylethylamine | DIPEA |

| Dicyclohexylcarbodiimide | DCC |

| N,N'-Diisopropylcarbodiimide | DIC |

| Cysteine | Cys |

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Boc-HomoSec(Mob)-OH, and how can researchers verify its purity?

- Methodological Answer : Synthesis typically involves coupling the Boc-protected homo-serine derivative with a Mob-protected side chain under anhydrous conditions. Purity verification requires HPLC (C18 column, acetonitrile/water gradient) and NMR analysis (e.g., monitoring δ 1.4 ppm for Boc-group protons). Common pitfalls include incomplete deprotection or side reactions during Mob-group introduction. Cross-validation with mass spectrometry (ESI-MS) is recommended to confirm molecular weight .

Q. Which analytical techniques are most effective for characterizing this compound, and what are critical parameters to monitor?

- Methodological Answer :

- NMR Spectroscopy : Focus on resolving overlapping peaks for the Mob group (e.g., aromatic protons at δ 6.8–7.2 ppm) and Boc-group integrity.

- HPLC : Use a reverse-phase column with UV detection at 254 nm; retention time variability may indicate impurities.

- Mass Spectrometry : High-resolution ESI-MS ensures accurate mass confirmation (±0.001 Da).

Stability tests under varying pH and temperature conditions are critical for reproducibility .

Q. How should this compound be stored to prevent degradation, and what are indicators of instability?

- Methodological Answer : Store as a lyophilized powder at –80°C in sealed, desiccated containers. Instability indicators include color change (yellowing), reduced solubility in DMF/DCM, or anomalous NMR peaks (e.g., loss of Boc-group signals). Conduct periodic TLC (silica gel, ethyl acetate/hexane) to detect degradation products .

Advanced Research Questions

Q. How can researchers optimize coupling efficiency when incorporating this compound into solid-phase peptide synthesis (SPPS)?

- Methodological Answer :

- Activation Reagents : Use HATU/DIPEA in DMF for efficient carboxylate activation.

- Reaction Time : Monitor by Kaiser test; extend coupling times (2–4 hours) for sterically hindered residues.

- Side-Chain Protection : Ensure Mob-group stability under repetitive piperidine deprotection cycles.

Troubleshoot low yields by analyzing resin loading capacity via Fmoc quantification .

Q. What strategies resolve contradictions between NMR and mass spectrometry data for this compound derivatives?

- Methodological Answer : Contradictions may arise from isotopic impurities or solvent adducts.

- Step 1 : Repeat NMR in deuterated DMSO-d6 to exclude solvent interference.

- Step 2 : Perform high-resolution MS/MS to identify fragmentation patterns inconsistent with expected structures.

- Step 3 : Use X-ray crystallography (if crystalline) to resolve stereochemical ambiguities.

Document systematic error analysis to isolate root causes .

Q. What are the challenges in using this compound for synthesizing cyclic peptides, and how can they be mitigated?

- Methodological Answer : Challenges include Mob-group lability during cyclization and competing side reactions.

- Cyclization Conditions : Use dilute solutions (0.1–1 mM) in DCM with PyBOP/DIEA to minimize dimerization.

- Protection Strategy : Temporarily replace Mob with Alloc groups if acidic conditions are required.

Monitor reaction progress via LC-MS and employ orthogonal deprotection methods .

Experimental Design & Data Analysis

Q. How should researchers design experiments to assess the impact of this compound on peptide conformational stability?

- Methodological Answer :

- Circular Dichroism (CD) : Compare α-helix/β-sheet content in peptides with/without the residue.

- Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to model side-chain interactions.

- Thermal Denaturation : Monitor Tm shifts via DSC to quantify stability changes.

Control for solvent effects and peptide length .

Q. What statistical methods are appropriate for analyzing contradictory results in this compound reactivity studies?

- Methodological Answer : Apply multivariate regression to isolate variables (e.g., temperature, catalyst loading). Use ANOVA to compare batch-to-batch variability. For non-linear relationships (e.g., reaction rate vs. concentration), employ Bayesian inference models. Publish raw datasets with error margins to enable meta-analyses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.